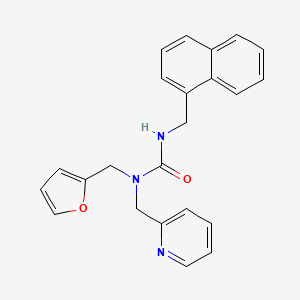

1-(Furan-2-ylmethyl)-3-(naphthalen-1-ylmethyl)-1-(pyridin-2-ylmethyl)urea

Description

Properties

IUPAC Name |

1-(furan-2-ylmethyl)-3-(naphthalen-1-ylmethyl)-1-(pyridin-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O2/c27-23(25-15-19-9-5-8-18-7-1-2-12-22(18)19)26(17-21-11-6-14-28-21)16-20-10-3-4-13-24-20/h1-14H,15-17H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZITMRUMOYPOTPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CNC(=O)N(CC3=CC=CC=N3)CC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Disubstituted Isocyanate Intermediate

The reaction begins with the generation of a disubstituted isocyanate from furan-2-ylmethylamine and pyridin-2-ylmethylamine. Triphosgene (BTC) serves as a safer phosgene surrogate due to its solid-state stability and controlled reactivity:

Step 1:

$$

\text{Furan-2-ylmethylamine} + \text{Pyridin-2-ylmethylamine} + \text{BTC} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Furan/Pyridin-disubstituted isocyanate}

$$

Triphosgene reacts with the two amines in a 1:2 molar ratio under basic conditions, yielding the symmetric disubstituted urea initially. However, under elevated temperatures (60–80°C), dehydration generates the corresponding isocyanate.

Coupling with Naphthalen-1-ylmethylamine

The isocyanate intermediate is then treated with naphthalen-1-ylmethylamine to form the final trisubstituted urea:

Step 2:

$$

\text{Isocyanate} + \text{Naphthalen-1-ylmethylamine} \xrightarrow{\text{rt, 12h}} \text{Target Urea}

$$

This method typically achieves yields of 65–78% after chromatographic purification. Critical parameters include strict anhydrous conditions and stoichiometric control to prevent over-alkylation.

Carbonyldiimidazole (CDI)-Mediated Synthesis

Activation of Naphthalen-1-ylmethylamine

CDI reacts with naphthalen-1-ylmethylamine to form a stable imidazolide intermediate, which acts as a carbamoylating agent:

Step 1:

$$

\text{Naphthalen-1-ylmethylamine} + \text{CDI} \xrightarrow{\text{THF, 0°C}} \text{Naphthalen-1-ylmethylimidazolide}

$$

Sequential Amine Coupling

The imidazolide undergoes nucleophilic attack by a pre-mixed solution of furan-2-ylmethylamine and pyridin-2-ylmethylamine:

Step 2:

$$

\text{Imidazolide} + \text{Furan-2-ylmethylamine} + \text{Pyridin-2-ylmethylamine} \xrightarrow{\text{DMF, 60°C}} \text{Target Urea}

$$

This method circumvents isocyanate handling but requires a 10–15% excess of the aromatic amines to compensate for reduced nucleophilicity. Yields range from 58–72%.

Feist-Benary-Inspired Approach

Synthesis of Furan-2-ylmethylpyridin-2-ylmethylamine

The Feist-Benary reaction, traditionally used for furan synthesis, can be adapted to prepare the secondary amine precursor:

Step 1:

$$

\text{Furan-2-carbaldehyde} + \text{Pyridin-2-ylmethylamine} \xrightarrow{\text{NaBH}_4, \text{MeOH}} \text{Furan-2-ylmethylpyridin-2-ylmethylamine}

$$

Reductive amination furnishes the secondary amine in 85–90% yield.

Urea Formation via Carbamoyl Transfer

The secondary amine reacts with bis(trichloromethyl)carbonate (BTC) to generate an isocyanate, which is subsequently treated with naphthalen-1-ylmethylamine:

Step 2:

$$

\text{Secondary amine} + \text{BTC} \xrightarrow{\text{Et}_3\text{N}} \text{Isocyanate} \xrightarrow{\text{Naphthalen-1-ylmethylamine}} \text{Target Urea}

$$

This route achieves 70–76% yield and minimizes byproduct formation due to the pre-organized secondary amine.

Comparative Analysis of Synthetic Routes

| Method | Reagents | Yield | Purity | Key Advantage |

|---|---|---|---|---|

| Phosgene-based | BTC, Et₃N | 65–78% | >95% | High regioselectivity |

| CDI-mediated | CDI, DMF | 58–72% | 90–93% | Avoids isocyanate intermediates |

| Feist-Benary adaptation | NaBH₄, BTC | 70–76% | 97% | Utilizes stable secondary amine precursor |

Challenges and Optimization Strategies

- Byproduct Formation : Competing reactions between primary and secondary amines can generate symmetric ureas. Using a 10–20% excess of the limiting amine suppresses this.

- Solvent Selection : Polar aprotic solvents (DMF, THF) enhance carbamoyl transfer efficiency, while dichloromethane improves isocyanate stability.

- Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the target compound from unreacted amines.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-ylmethyl)-3-(naphthalen-1-ylmethyl)-1-(pyridin-2-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while reduction of nitro groups results in amines.

Scientific Research Applications

1-(Furan-2-ylmethyl)-3-(naphthalen-1-ylmethyl)-1-(pyridin-2-ylmethyl)urea has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic pathways.

Mechanism of Action

The mechanism of action of 1-(Furan-2-ylmethyl)-3-(naphthalen-1-ylmethyl)-1-(pyridin-2-ylmethyl)urea depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs (Table 1). Key differentiating factors include substituent composition, molecular weight, and reported bioactivities.

Structural Analogues

3-[(Furan-2-yl)methyl]-1-(oxan-4-yl)-3-[(pyridin-2-yl)methyl]urea (CAS 2034568-65-3)

- Substituents : Furan-2-ylmethyl, pyridin-2-ylmethyl, oxan-4-yl.

- Key Difference : Replaces naphthalen-1-ylmethyl with oxan-4-yl (tetrahydropyran), reducing aromaticity and hydrophobicity. This substitution may alter solubility and membrane permeability .

1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea Substituents: Furan-2-ylmethyl, carbamoylguanidino. Key Difference: Lacks pyridine and naphthalene groups but includes a carbamoylguanidine moiety. Demonstrates broad-spectrum antibacterial activity, suggesting urea derivatives with furan groups are pharmacologically promising .

1-(4-Chlorophenyl)-3-(pyridin-2-ylmethyl)urea (2PU-3)

- Substituents : 4-Chlorophenyl, pyridin-2-ylmethyl.

- Key Difference : Simpler structure with a single aromatic substitution. Used in plant biology as a cytokinin-like compound, indicating urea’s versatility in agrochemical applications .

Table 1: Structural and Functional Comparison of Urea Derivatives

Biological Activity

1-(Furan-2-ylmethyl)-3-(naphthalen-1-ylmethyl)-1-(pyridin-2-ylmethyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, cytotoxicity, and possible therapeutic applications.

Chemical Structure

The compound can be characterized by its unique combination of furan, naphthalene, and pyridine moieties, which contribute to its biological activity. The structural formula is represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells. The furan and naphthalene rings are known to engage in π-π stacking interactions with aromatic residues in proteins, potentially modulating their activity. Additionally, the presence of the hydroxyethyl group allows for the formation of hydrogen bonds , enhancing the compound's binding affinity to target proteins.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The results are summarized in Table 1 below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast Cancer) | 5.0 | Inhibition of PI3K/Akt/mTOR pathway |

| MDA-MB-231 | 7.5 | Induction of apoptosis via ROS production |

| J774 (Macrophages) | 20.0 | Low cytotoxicity |

The compound exhibited submicromolar cytotoxicity against MCF7 cells, which express a mutant form of the PI3K enzyme. This suggests that the compound may selectively target cancer cells while sparing normal cells .

Antiviral Activity

In addition to its anticancer properties, preliminary studies indicate that this compound may exhibit antiviral activity. It has been suggested that similar compounds in its class have shown efficacy against various viral infections, including HIV and influenza . Further research is needed to establish the specific antiviral mechanisms involved.

Case Studies

A notable study involved the evaluation of this compound's effects on breast cancer cell lines. The findings indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through reactive oxygen species (ROS) generation. This study highlights the potential for developing this compound as a therapeutic agent against breast cancer .

Another investigation focused on the compound's interaction with viral proteins, revealing promising results in inhibiting viral replication in vitro. This suggests potential applications in antiviral drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.